![molecular formula C7H12N2O B1289932 (1-Isopropyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-22-4](/img/structure/B1289932.png)
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-Isopropyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the empirical formula C7H12N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(1-Isopropyl-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring with an isopropyl group and a methanol group attached . The exact structure can be represented by the SMILES stringOCC1=CN(C(C)C)N=C1
. Chemical Reactions Analysis
While specific chemical reactions involving “(1-Isopropyl-1H-pyrazol-4-yl)methanol” are not detailed in the available literature, pyrazole derivatives are known to be involved in a variety of chemical reactions .Scientific Research Applications
Pharmaceutical Chemistry
(1-Isopropyl-1H-pyrazol-4-yl)methanol: is a heterocyclic building block that plays a significant role in pharmaceutical chemistry. It’s used in the synthesis of various bioactive molecules that exhibit a wide range of chemical and biological properties. For instance, derivatives of this compound have been explored for their potential as carbonic anhydrase inhibitors, which are crucial in the treatment of conditions like glaucoma, epilepsy, and altitude sickness .
Drug Design and Development
In drug design, this compound’s derivatives are valuable for molecular docking and dynamics simulations. They are used to predict the interaction with biological targets and assess drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This helps in the early stages of drug development to optimize compounds for better therapeutic efficacy .
Antimicrobial Agents
Research has shown that certain imidazole derivatives, which can be synthesized using (1-Isopropyl-1H-pyrazol-4-yl)methanol as a precursor, exhibit good antimicrobial potential. These compounds are tested against a variety of pathogens to develop new antibiotics and antifungal agents .
Cancer Research
This compound is also used in the synthesis of molecules that are evaluated for their anticancer properties. Studies involve assessing the cell viability of cancer cell lines after treatment with synthesized derivatives, which is crucial for discovering new oncology drugs .
Agrochemical Applications
The pyrazole moiety is significant in agrochemistry, particularly in crop protection. Derivatives of (1-Isopropyl-1H-pyrazol-4-yl)methanol are used to create compounds with herbicidal properties, contributing to the development of new pesticides and insecticides .
Safety And Hazards
properties
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKNSLLDUNVBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629680 | |
Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
1007542-22-4 | |
Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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